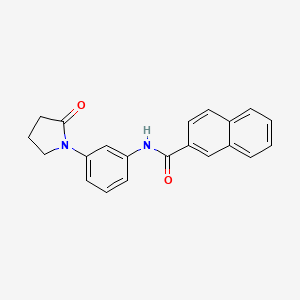

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

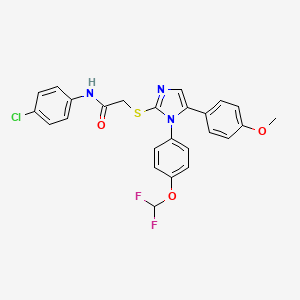

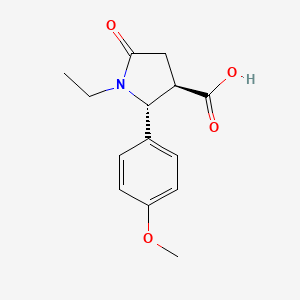

“N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is attached to a phenyl group (a benzene ring), which is further attached to a naphthyl group (a two-ring aromatic system) via an amide linkage .

Molecular Structure Analysis

The compound contains several functional groups, including an amide, a phenyl ring, a naphthyl ring, and a pyrrolidinone ring. These groups can participate in various interactions, such as pi stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide and the pyrrolidinone. Amides can participate in a variety of reactions, including hydrolysis and reduction . The pyrrolidinone could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide could result in the formation of hydrogen bonds, influencing its solubility and melting point .Applications De Recherche Scientifique

Antioxidant Activity

The compound demonstrates antioxidant properties, making it relevant for combating oxidative stress. Antioxidants play a crucial role in protecting cells from damage caused by free radicals. Researchers have explored its potential in preventing age-related diseases and supporting overall health .

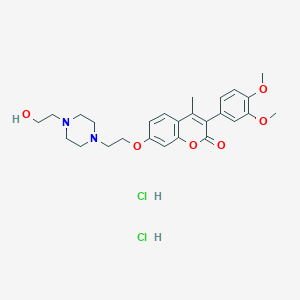

Pharmaceutical Intermediates

As a versatile building block, N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide finds applications in the synthesis of chemical and pharmaceutical intermediates. Its structural features make it valuable for creating more complex molecules, aiding drug discovery and development .

Antibacterial Degradation

Studies have investigated the degradation of antibacterial compounds containing 1-octylpyrrolidin-2-one (NOP). Researchers have explored the potential of this compound in wastewater treatment and environmental remediation. Understanding its degradation pathways can inform sustainable practices .

Anticancer Potential

While not extensively studied, some derivatives of pyrrolidin-2-one scaffolds exhibit anticancer activity. Although not as potent as established chemotherapeutic agents, these compounds may serve as leads for further optimization. Researchers continue to explore their mechanisms of action and potential applications .

Chemical Synthesis

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide serves as a valuable reagent in organic synthesis. Its unique structure allows for diverse transformations, including amidation reactions and cyclizations. Chemists utilize it to construct complex molecules in the laboratory .

Biological Studies

Researchers have employed this compound in biological studies to investigate its interactions with enzymes, receptors, and cellular pathways. Its binding affinity and selectivity can provide insights into drug design and molecular recognition. These studies contribute to our understanding of biological processes .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

It’s worth noting that the pyrrolidine ring and its derivatives have been reported in bioactive molecules with target selectivity .

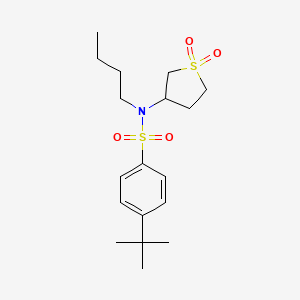

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s worth noting that the physicochemical parameters of a compound, which can be influenced by environmental factors, play a crucial role in its biological activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20-9-4-12-23(20)19-8-3-7-18(14-19)22-21(25)17-11-10-15-5-1-2-6-16(15)13-17/h1-3,5-8,10-11,13-14H,4,9,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVXJGGRELRKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Cycloheptylamino)sulfonyl]chromen-2-one](/img/structure/B2786848.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)

![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)

![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)

![N-(tert-butyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786870.png)